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1,3-dithian-5-ol

Cat. No.: B6597794
CAS No.: 89876-00-6
M. Wt: 136.2 g/mol
InChI Key: OLPTZSUMVDYELJ-UHFFFAOYSA-N
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Description

Historical Development of 1,3-Dithiane (B146892) as an Acyl Anion Equivalent in Organic Synthesis

The utility of 1,3-dithiane as a masked carbonyl group that can be transformed into a nucleophilic acyl anion equivalent is a cornerstone of modern organic synthesis. wikipedia.org This strategy allows for the formation of carbon-carbon bonds that are otherwise difficult to achieve through traditional methods. jk-sci.com The core of this methodology involves the protection of an aldehyde as a cyclic thioacetal, specifically a 1,3-dithiane, which can then be deprotonated at the C2 position to form a stabilized carbanion. uwindsor.ca This nucleophilic species can subsequently react with a wide range of electrophiles. jk-sci.comwikipedia.org

The resulting 2-substituted-1,3-dithiane can then be hydrolyzed to unmask the carbonyl group, yielding a ketone. wikipedia.org This two-step sequence effectively achieves the nucleophilic acylation of an electrophile, a transformation that is synthetically invaluable. jk-sci.com The stability of the 2-lithio-1,3-dithiane intermediate is attributed to the ability of the adjacent sulfur atoms to stabilize the negative charge, a feature that makes the system highly reliable and versatile. uwindsor.ca This versatility has been demonstrated in the synthesis of numerous complex molecules and natural products. nih.govresearchgate.net

The concept of Umpolung, or the reversal of a functional group's inherent polarity, was a revolutionary idea that expanded the toolbox of synthetic chemists. acs.orgnih.gov Normally, the carbon atom of a carbonyl group is electrophilic. The dithiane strategy inverts this reactivity, making the carbon atom nucleophilic. wikipedia.org E.J. Corey and Dieter Seebach were instrumental in developing and popularizing this concept through their work with 1,3-dithianes, which serve as effective acyl anion equivalents. uwindsor.caacs.org

Initially introduced by Wittig and later reintroduced and popularized by Seebach, the term "Umpolung" describes this inversion of reactivity. acs.orgacs.org The strategy is not limited to dithianes; other methods, such as those involving N-heterocyclic carbenes (NHCs) or the Wolff-Kishner reaction, also achieve carbonyl umpolung. nih.gov However, the use of 1,3-dithianes remains a classic and widely applied example due to the stability and predictable reactivity of the lithiated intermediates. uwindsor.cawikipedia.org This approach has proven fundamental in creating retrosynthetic disconnections that were previously inconceivable. acs.org

The development of 1,3-dithiane chemistry is largely credited to the seminal work of Elias J. Corey and Dieter Seebach in the 1960s. wikipedia.orgchimia.ch Their collaborative research led to what is now known as the Corey-Seebach reaction. wikipedia.orgencyclopedia.pub The first publication in 1965 detailed the synthesis of a dicarbonyl derivative from 1,3-dithiane, establishing the foundational methodology. nih.govencyclopedia.pub

The process begins with the formation of the 1,3-dithiane from an aldehyde and 1,3-propanedithiol (B87085) under acidic conditions. nih.gov The key step is the deprotonation of the C2-proton of the dithiane ring using a strong base, typically n-butyllithium, to generate the nucleophilic 2-lithio-1,3-dithiane. jk-sci.comwikipedia.org This "masked acyl anion" can then react with various electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. jk-sci.comwikipedia.org The final step involves the hydrolysis of the thioacetal, often using reagents like mercury(II) chloride, to regenerate the carbonyl functionality, thus completing the synthesis of a new ketone. wikipedia.orgresearchgate.net This methodology provided a systematic and reliable way to achieve nucleophilic acylation and has since been a mainstay in organic synthesis. jk-sci.com

Evolution of Umpolung Strategies

Significance of Sulfur-Containing Heterocycles in Synthetic Chemistry

Sulfur-containing heterocycles are a vital class of compounds in organic chemistry, prized for their unique reactivity and widespread presence in pharmaceuticals, agrochemicals, and natural products. taylorandfrancis.comijarst.in These compounds, which feature at least one sulfur atom within a cyclic structure, exhibit diverse chemical properties due to the electronic nature of sulfur. ijarst.in The ability of sulfur to exist in various oxidation states (from -2 to +6) further broadens their utility. tandfonline.com

In drug design, organosulfur compounds are exceptionally common, with about a quarter of all small-molecule pharmaceuticals containing sulfur. tandfonline.comutsa.edu Functional groups like thioethers, sulfones, and sulfonamides are prevalent in many approved drugs. taylorandfrancis.comtandfonline.com Beyond their role in medicinal chemistry, sulfur heterocycles like 1,3-dithianes serve as versatile synthetic intermediates. researchgate.net They function not only as protecting groups for carbonyls but also as key components in C-C bond-forming reactions through Umpolung strategies. uwindsor.caresearchgate.net Their stability under various reaction conditions, coupled with the ability to be selectively removed, makes them indispensable tools for the construction of complex molecular architectures. uwindsor.cabenthamdirect.com

Unique Structural Features and Synthetic Potential of 1,3-Dithian-5-ol

While the classic 1,3-dithiane is unsubstituted on the carbon backbone of the ring, derivatives bearing functional groups offer expanded synthetic possibilities. This compound, which features a hydroxyl group at the C5 position of the dithiane ring, is one such derivative. This seemingly simple modification introduces a new layer of complexity and potential, influencing the molecule's conformation, reactivity, and stereochemical outcomes.

The presence of a hydroxyl group on the dithiane ring, as in this compound, can significantly influence the course of reactions. The hydroxyl group can act as a directing group, participating in hydrogen bonding or coordinating to reagents, thereby controlling the stereoselectivity of reactions at other positions of the ring. For instance, in Prins-pinacol reactions involving related cyclic systems, the stereochemistry of substituents on the ring has been shown to control the topography of the cyclization, favoring boat-like over chair-like transition states. nih.gov

Furthermore, the hydroxyl group itself is a reactive handle. It can be oxidized to a ketone, creating a β-keto 1,3-dithiane, or serve as a nucleophile. researchgate.net In syntheses aiming for specific carbohydrate analogues, 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-ol, a related β-hydroxy dithiane derivative, was used as a key building block. uib.nouib.no Deprotonation of this molecule with n-butyllithium followed by reaction with aldehydes or ketones allowed for the synthesis of more complex diol structures, demonstrating the utility of the hydroxyl group in directing further transformations. uib.no The rigid, chair-like conformations of dithiane systems can enhance stereocontrol in reactions, a feature that is further exploitable with the addition of a directing hydroxyl group.

This compound and its derivatives are specialized building blocks within the broader field of dithiane chemistry. While the parent 1,3-dithiane is most famous for its role as a formyl anion equivalent in Corey-Seebach chemistry, functionalized dithianes like this compound are employed when more complex synthetic targets are desired, particularly those requiring stereochemical control or additional functional group handles. nih.govresearchgate.net

For example, research has explored the synthesis of β-hydroxy 1,3-dithiane derivatives as versatile intermediates. uib.no These compounds combine the acyl anion equivalency of the dithiane moiety with the reactivity of the alcohol, making them bifunctional linchpins. The synthesis of 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-ol from a versatile synthon highlights the planned construction of such specialized reagents for targeted applications, such as the synthesis of modified carbohydrate analogues. uib.nouib.no Therefore, this compound is not just a variation of 1,3-dithiane but a strategic tool for advanced organic synthesis, enabling pathways to complex molecules where control of stereochemistry and functionality is paramount.

Interactive Data Tables

Physical and Chemical Properties of 1,3-Dithiane Derivatives

This table summarizes key properties of 1,3-dithiane and a related functionalized derivative.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Key Feature
1,3-Dithiane1,3-DithianeC₄H₈S₂120.24Parent compound for acyl anion chemistry
2-(1,3-dithian-2-yl)ethanol2-(1,3-dithian-2-yl)ethanolC₆H₁₂OS₂164.3Contains a hydroxyl group on a side chain

Data sourced from multiple chemical suppliers and literature.

Corey-Seebach Reaction Overview

This table outlines the fundamental steps of the Corey-Seebach reaction.

StepDescriptionReagentsIntermediate/Product
1. Thioacetal FormationProtection of an aldehyde's carbonyl group.Aldehyde, 1,3-propanedithiol, Lewis acid1,3-Dithiane
2. DeprotonationFormation of the nucleophilic acyl anion equivalent.n-Butyllithium (n-BuLi)2-Lithio-1,3-dithiane
3. Alkylation/AcylationReaction with an electrophile to form a C-C bond.Alkyl halides, epoxides, ketones, etc.2-Substituted-1,3-dithiane
4. DeprotectionHydrolysis to reveal the final ketone product.Mercury(II) salts (e.g., HgCl₂), waterKetone

This sequence represents the classic methodology developed by Corey and Seebach. jk-sci.comwikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8OS2 B6597794 1,3-dithian-5-ol CAS No. 89876-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dithian-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8OS2/c5-4-1-6-3-7-2-4/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPTZSUMVDYELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSCS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301465
Record name 1,3-dithian-5-ol
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Molecular Weight

136.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

89876-00-6
Record name 1,3-Dithian-5-ol
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Record name 1,3-dithian-5-ol
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Synthetic Methodologies for 1,3 Dithian 5 Ol and Its Advanced Derivatives

Classical and Contemporary Approaches to the 1,3-Dithiane (B146892) Scaffold Relevant to 1,3-Dithian-5-ol Precursors

The synthesis of the 1,3-dithiane core is a cornerstone of modern organic chemistry, primarily serving as a method for protecting carbonyl groups or as a platform for umpolung (polarity inversion) reactivity. scribd.comresearchgate.net These approaches are directly relevant to producing precursors for this compound, such as 1,3-dithiacyclohexan-5-one. google.com.pg

Thioacetalization Reactions: Mechanism and Scope

The most fundamental and widely practiced method for constructing the 1,3-dithiane scaffold is the thioacetalization of carbonyl compounds. scribd.comorganic-chemistry.org This reaction involves treating an aldehyde or ketone with 1,3-propanedithiol (B87085), typically in the presence of an acid catalyst. scribd.comorganic-chemistry.org The mechanism proceeds via the acid-catalyzed activation of the carbonyl group, making it more electrophilic. This is followed by a nucleophilic attack from one of the thiol groups of 1,3-propanedithiol, forming a hemithioacetal intermediate. A subsequent intramolecular reaction involving the second thiol group, with the elimination of a water molecule, closes the six-membered ring to yield the stable 1,3-dithiane. scribd.com

This method is not only applicable to simple aldehydes and ketones but can also be used to form more complex dithiane structures, which are versatile intermediates in the synthesis of natural products. researchgate.net For instance, β-keto 1,3-dithianes can be formed through the double conjugate addition of dithiols to propargylic ketones. scribd.comorganic-chemistry.org

Catalytic Systems for Dithiane Formation: Optimization and Efficiency

The efficiency and selectivity of thioacetalization are highly dependent on the catalytic system employed. Research has focused on optimizing these systems for yield, reaction time, and environmental impact.

Both Brønsted and Lewis acids are effective catalysts for dithiane formation. organic-chemistry.org Traditional Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) and zinc(II) chloride are commonly used to promote the reaction. orgsyn.org Brønsted acids, including p-toluenesulfonic acid, are also widely employed. organic-chemistry.org These catalysts function by activating the carbonyl group, thereby facilitating the nucleophilic attack by the dithiol. scribd.comorganic-chemistry.org The choice of acid can be crucial, especially for sensitive substrates or when chemoselectivity between different carbonyl groups is required.

In response to growing environmental concerns, a number of greener catalytic systems have been developed. Tungstate (B81510) sulfuric acid has been reported as a novel, efficient, and recyclable catalyst for this transformation. researchgate.net Another approach involves the use of a Lewis acid-surfactant-combined catalyst, such as copper bis(dodecyl sulfate) [Cu(DS)₂], which can be used in water, eliminating the need for volatile organic solvents. organic-chemistry.org These catalysts are often reusable, adding to their appeal from both an economic and environmental standpoint. researchgate.netorganic-chemistry.org

Solvent-free reaction conditions represent a significant step towards sustainable chemistry. Thioacetalization can be effectively carried out under these conditions using solid-supported catalysts. For example, perchloric acid adsorbed onto silica (B1680970) gel (HClO₄-SiO₂) has been shown to be an extremely efficient and reusable catalyst for the formation of 1,3-dithianes at room temperature without any solvent. organic-chemistry.org Similarly, tungstate sulfuric acid can be used under solvent-free conditions, often requiring only grinding of the reactants at room temperature or gentle heating. researchgate.net These methods offer advantages such as simplified work-up procedures, reduced waste, and often shorter reaction times.

Table 1: Comparison of Catalytic Systems for 1,3-Dithiane Synthesis

Catalyst Type Specific Example Typical Conditions Advantages
Lewis Acid Boron Trifluoride Etherate (BF₃·Et₂O) Organic Solvent (e.g., Chloroform) High efficiency, well-established orgsyn.org
Brønsted Acid p-Toluenesulfonic Acid / Silica Gel Organic Solvent or Solvent-Free Versatile, simple work-up organic-chemistry.org
Recyclable Tungstate Sulfuric Acid Solvent-Free Environmentally benign, reusable, high yield researchgate.net
Aqueous System Copper bis(dodecyl sulfate) Water, Room Temperature Avoids organic solvents, high chemoselectivity organic-chemistry.org
Solid-State Perchloric Acid on Silica Gel (HClO₄-SiO₂) Solvent-Free, Room Temperature Reusable, mild conditions, high efficiency organic-chemistry.org
Environmentally Benign and Recyclable Catalysts

Direct Synthetic Routes to this compound

The most direct synthesis of this compound involves a two-stage process: first, the preparation of its corresponding ketone precursor, 1,3-dithiacyclohexan-5-one, followed by its reduction.

A documented route to 1,3-dithiacyclohexan-5-one involves a Dieckmann cyclization of a suitable diester, followed by a decarboxylation step. google.com.pg This method has been reported to produce the desired ketone precursor in a 79% yield over the two steps. google.com.pg

Once 1,3-dithiacyclohexan-5-one is obtained, the final step is the reduction of the ketone functional group to a secondary alcohol. This is a standard transformation in organic synthesis and can be readily achieved using a variety of common reducing agents. A typical laboratory procedure would involve the use of sodium borohydride (B1222165) in an alcoholic solvent like methanol (B129727) or ethanol. The hydride from the reducing agent attacks the electrophilic carbonyl carbon, and upon aqueous workup, the resulting alkoxide is protonated to afford the final product, this compound.

Strategic Considerations for Introducing the C5-Hydroxyl Functionality

The introduction of a hydroxyl group at the C5 position of the 1,3-dithiane ring requires a different strategic approach compared to the more common C2 functionalization. The C2 proton is readily abstracted due to the stabilizing effect of the two adjacent sulfur atoms, forming the basis of the Corey-Seebach reaction. mdpi.com In contrast, the protons at C4 and C6 are not significantly acidified, and the C5 position is part of the propane-1,3-dithiol backbone from which the heterocycle is typically formed. organic-chemistry.orgscribd.com

Therefore, the most direct and common strategy is to construct the dithiane ring using a precursor that already contains the desired C5 functionality or a latent equivalent. The primary precursor for this purpose is 1,3-dimercapto-2-propanol (B1199074). The acid-catalyzed condensation of this dithiol with an aldehyde or ketone directly yields the corresponding 2-substituted-1,3-dithian-5-ol.

Key strategic points include:

Precursor Synthesis: The availability and stability of 1,3-dimercapto-2-propanol or its synthetic equivalents are critical.

Ring Formation Conditions: The choice of acid catalyst (Brønsted or Lewis acid) and reaction conditions must be optimized to favor the formation of the six-membered dithiane ring over potential side reactions like polymerization or the formation of other cyclic structures. organic-chemistry.orgorgsyn.org

Protecting Group Strategy: In multi-step syntheses, the C5-hydroxyl group may require protection to prevent interference with subsequent chemical transformations, particularly those involving strong bases or nucleophiles targeted at the C2 position.

An alternative, though less direct, approach could involve the functionalization of a pre-formed dithiane ring. This is significantly more challenging and might involve multi-step sequences such as allylic oxidation of a C4-C5 unsaturated dithiane, followed by reduction. Such routes are generally less efficient than building the functionality into the initial ring-forming precursor.

Reported Synthetic Pathways and Their Limitations

The principal reported pathway to this compound and its C2-substituted derivatives is the condensation reaction between 1,3-dimercapto-2-propanol and a suitable carbonyl compound.

Pathway: Acid-Catalyzed Thioacetalization

This method involves the reaction of 1,3-dimercapto-2-propanol with an aldehyde or ketone in the presence of an acid catalyst, such as boron trifluoride etherate or p-toluenesulfonic acid. organic-chemistry.orgorgsyn.org

Reaction: 1,3-Dimercapto-2-propanol + R-CHO/R₂CO --(Acid Catalyst)--> 2-R-1,3-Dithian-5-ol / 2,2-R₂-1,3-Dithian-5-ol

Limitations:

Side Reactions: A significant limitation noted in similar dithiane preparations is the formation of linear condensation products and oligomers, which can reduce the yield of the desired cyclic product. orgsyn.org

Precursor Availability: The synthesis relies on the accessibility of 1,3-dimercapto-2-propanol, which is less common than 1,3-propanedithiol.

Reaction Control: In some cases, particularly with sensitive substrates, the reaction can be low-yielding. For example, syntheses of related β-hydroxy dithianes have reported challenges, including low yields and failures in subsequent elaboration steps. uib.no

Purification: The polarity of the hydroxyl group can sometimes complicate purification compared to non-polar dithiane derivatives.

An interesting related synthesis involves the use of 1,4-dithiane-2,5-diol (B140307), a commercially available solid, which can react with various substrates. For instance, it undergoes a DABCO-catalyzed [3+3] cycloaddition with azomethine imines, demonstrating its utility as a 1,3-dianion equivalent. researchgate.net While not a direct synthesis of this compound, it highlights the synthetic utility of hydroxylated dithiane structures.

Asymmetric Synthesis of Chiral this compound Derivatives

The presence of stereocenters at C2 and C5 in substituted this compound derivatives makes them valuable chiral building blocks. Asymmetric synthesis of these frameworks can be achieved through several powerful strategies, including diastereoselective reactions, the use of chiral auxiliaries, and enzymatic methods.

Diastereoselective and Enantioselective Approaches to this compound Frameworks

Diastereoselective and enantioselective methods aim to control the stereochemistry during the formation of new chiral centers. For dithiane derivatives, this often involves the reaction of a lithiated dithiane with a chiral electrophile or the use of a chiral catalyst.

Diastereoselective Addition to Chiral Electrophiles: The addition of a 2-lithio-1,3-dithiane (potentially bearing a protected C5-hydroxyl group) to a chiral aldehyde or ketone can proceed with high diastereoselectivity. The stereochemical outcome is often dictated by Felkin-Anh or chelation-controlled models, where existing stereocenters in the electrophile direct the approach of the nucleophile. Such additions to sugar-derived aldehydes, for example, can be highly stereoselective. uwindsor.ca

Enantioselective Catalysis: The reaction between a dithiane and an electrophile can be rendered enantioselective by a chiral catalyst. For instance, chiral gold catalysts bearing TADDOL-derived phosphonite ligands have been used for the enantioselective synthesis of dithia researchgate.nethelicenes through intramolecular hydroarylation, achieving excellent enantiomeric excess (ee). nih.gov Similarly, chiral Lewis acid complexes can catalyze cycloaddition reactions to create chiral heterocyclic frameworks with high stereocontrol. molaid.comiranchembook.ir

Reaction TypeReagentsCatalyst/ControlStereoselectivityRef.
Addition to Chiral Aldehyde 2-Lithio-1,3-dithiane, D-glucose-derived aldehydeSubstrate Control4.6:1 dr uwindsor.ca
Conjugate Addition Dilithium salt of 2-(2-indolyl)-1,3-dithiane, unsaturated lactamKinetic vs. ThermodynamicDiastereodivergent ub.edu
Asymmetric Dihydroxylation Alkene-containing dithiane derivativeSharpless Catalyst (AD-mix)High dr and ee nih.gov
Intramolecular Hydroarylation Diyne precursorChiral Au(I)-Phosphoniteup to 98% ee nih.gov

Application of Chiral Auxiliaries in 1,3-Dithiane-Based Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed.

Auxiliary on the Dithiane Ring: A chiral auxiliary can be part of the dithiane backbone itself. For example, oxidation of 1,3-dithianes bearing a chiral auxiliary derived from camphor (B46023) or glucose with the Sharpless reagent affords chiral monosulfoxides with high stereoselectivity. rsc.org The chiral, C2-symmetric (1R,3R)-1,3-dithiane 1,3-dioxide has been used as a chiral acyl anion equivalent in an enantioselective synthesis of (R)-salbutamol, where its addition to an aldehyde proceeded with very high stereocontrol. nih.gov

Auxiliary on the Reactant: Alternatively, the chiral auxiliary can be attached to the reaction partner. The asymmetric umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines proceeds with excellent diastereoselectivity (up to >99:1 dr) to produce chiral α-amino 1,3-dithianes. nih.govacs.org The chiral N-phosphonyl group acts as the auxiliary, which can be subsequently cleaved. This approach avoids traditional chromatography, as the pure products can often be obtained by simple washing. acs.org

Auxiliary TypeReactionKey FeatureStereoselectivityRef.
N-Phosphonyl Group Addition of 2-lithio-1,3-dithiane to imineAuxiliary on electrophile>99:1 dr nih.govacs.org
Camphor/Glucose Asymmetric oxidation of dithianeAuxiliary on dithiane precursorHigh stereoselectivity rsc.org
(1R,3R)-1,3-Dithiane 1,3-dioxide Addition to aldehydeC2 symmetric chiral dithianeHigh stereocontrol nih.gov

Enzymatic Resolution and Biocatalytic Transformations for Enantiopure this compound Derivatives

Biocatalysis offers a powerful and environmentally benign approach to obtaining enantiopure compounds. For chiral alcohols like this compound, enzymatic kinetic resolution is a particularly effective strategy.

Kinetic Resolution of Alcohols: In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Racemic 1-(1,3-dithian-2-yl)-2-propanol has been successfully resolved via transesterification using lipase (B570770) B from Candida antarctica (CALB) and vinyl acetate (B1210297) as the acyl donor. researchgate.net This reaction yields the (S)-alcohol and the corresponding (R)-acetate, both with very high enantiomeric excess. researchgate.netntnu.no

Asymmetric Reduction of Ketones: The asymmetric reduction of a prochiral ketone is another powerful biocatalytic method. Ketones such as 1-(1,3-dithian-2-yl)-2-propanone can be asymmetrically reduced using baker's yeast (Saccharomyces cerevisiae) to give the corresponding enantiopure (S)-alcohols. researchgate.net

Dynamic Kinetic Resolution (DKR): DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. This strategy has been successfully applied to the synthesis of related 1,3-oxathiolane (B1218472) derivatives, where a combination of a lipase and a racemization catalyst provides the desired product with high yield and enantioselectivity. researchgate.netmdpi.comlookchem.com This principle is directly applicable to the resolution of this compound.

Biocatalytic MethodSubstrateEnzyme/OrganismProduct(s)Stereoselectivity (ee/E-ratio)Ref.
Kinetic Resolution rac-1-(1,3-Dithian-2-yl)-2-propanolCandida antarctica Lipase B (CALB)(S)-Alcohol & (R)-AcetateVery high E-ratio researchgate.net
Asymmetric Reduction 1-(1,3-Dithian-2-yl)-2-propanoneBaker's Yeast(S)-AlcoholEnantiopure researchgate.net
Dynamic Kinetic Resolution 2-(Phenylmethoxy)acetaldehyde, 1,4-dithiane-2,5-diolTrichosporon laibachii Lipase(R)-1,3-Oxathiolane derivative96.5% ee mdpi.com

Stereocontrolled Functionalization at C2 and C5 Positions

Achieving stereocontrol at both the C2 and C5 positions is a significant synthetic challenge that requires careful planning. The most effective strategies involve the sequential and stereoselective introduction of substituents or the use of powerful cyclization reactions that establish the relative stereochemistry in a single step.

Sequential Functionalization: A common strategy involves establishing the stereocenter at one position first, which then directs the stereochemistry of the second functionalization.

C5 first, then C2: One could start with a chiral, enantiopure 1,3-dimercapto-2-propanol derivative. Formation of the dithiane ring with a prochiral ketone (R¹R²CO) would create a new stereocenter at C2. The inherent chirality at C5 could influence the facial selectivity of the cyclization, leading to a diastereomeric mixture of products. Alternatively, forming the dithiane with an aldehyde (RCHO) gives a C2-substituted dithian-5-ol. Deprotonation at C2 and reaction with an electrophile would then be directed by the existing C5 stereocenter.

C2 first, then C5: A less common approach would involve functionalizing a C5-keto dithiane. A prochiral 2-substituted-1,3-dithian-5-one could undergo a stereoselective reduction (e.g., using a chiral reducing agent) to set the C5-hydroxyl stereochemistry relative to the C2 substituent.

Stereocontrolled Epoxide Opening: A powerful method for establishing 1,3-stereorelationships involves the nucleophilic opening of a chiral epoxide. The reaction of a 2-lithio-1,3-dithiane with a chiral epoxide, such as those derived from D-mannitol, can proceed with high regio- and stereoselectivity. uwindsor.ca This strategy allows the dithiane to be coupled to a chiral fragment, establishing the relative stereochemistry between the C2 carbon and the newly formed hydroxyl group in a predictable manner. This is a key strategy in the synthesis of complex natural products like bryostatin. nih.gov

Conjugate Addition: Asymmetric conjugate addition reactions can set multiple stereocenters simultaneously. For instance, the conjugate addition of a dilithiated 2-aryl-1,3-dithiane to a chiral unsaturated lactam has been used to control the stereochemistry at the piperidine (B6355638) ring in alkaloid synthesis, a strategy that could be adapted to control the C2/C5 relationship in dithiane systems. ub.edu

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives involves a range of strategic modifications to the core structure. These methodologies can be broadly categorized into derivatization of the dithiane ring itself, functionalization of the existing hydroxyl group, and the construction of the dithiane ring from acyclic precursors.

Alkylation and Acylation Strategies on the Dithiane Ring

A cornerstone of dithiane chemistry is the "umpolung" or reversal of polarity of a carbonyl equivalent, a concept developed by Corey and Seebach. uib.nowikipedia.org This strategy allows the C2 carbon of the 1,3-dithiane ring, which is typically an electrophilic center in its aldehyde or ketone precursor, to function as a nucleophile. The process begins with the deprotonation of the C2 proton using a strong base, most commonly n-butyllithium (n-BuLi), to generate a 2-lithio-1,3-dithiane intermediate. wikipedia.orgyoutube.com This stabilized carbanion serves as a potent nucleophile that can react with a wide variety of electrophiles to form new carbon-carbon bonds at the C2 position.

This lithiated intermediate readily undergoes alkylation with primary alkyl halides or arenesulfonates of primary alcohols. wikipedia.orgorganic-chemistry.org The reaction with epoxides provides a route to β-hydroxy dithiane derivatives after the nucleophilic ring-opening of the epoxide. ddugu.ac.in Furthermore, acylation can be achieved through reactions with electrophiles such as acyl halides, esters, or amides, leading to the formation of α-keto dithianes, which are precursors to 1,2-dicarbonyl compounds after hydrolysis. wikipedia.orgddugu.ac.in

The table below summarizes various electrophiles used in the alkylation and acylation of 2-lithio-1,3-dithiane.

Electrophile CategorySpecific Electrophile ExampleProduct Type (after hydrolysis)
Alkyl HalidesPrimary Alkyl Bromide (R-Br)Ketone
Epoxides(S)-Propylene Oxideβ-Hydroxy Ketone
Aldehydes / KetonesCyclohexanone (B45756)α-Hydroxy Ketone
Acyl HalidesBenzoyl Chloride1,2-Diketone
Iminium SaltsN,N-Dimethyl- (methylene)ammonium iodideα-Amino Ketone
Carbon DioxideCO₂ (solid)α-Keto Acid

This table provides illustrative examples of reactions involving 2-lithio-1,3-dithiane as a nucleophile. wikipedia.orgddugu.ac.in

Double Conjugate Addition Methodologies for β-Carbonyl Dithianes as Precursors

A highly efficient method for constructing the 1,3-dithiane ring system, particularly for β-carbonyl dithiane precursors, is the double conjugate addition (or double Michael addition) of a dithiol to a propargylic carbonyl compound. researchgate.netorganic-chemistry.org This approach involves the reaction of 1,3-propanedithiol with propargylic aldehydes, ketones, or esters under basic conditions. organic-chemistry.orgacs.orgnih.gov The reaction proceeds via a tandem sequence where the thiolate first adds to the β-carbon of the alkyne, followed by a second intramolecular addition of the other thiol group to the same carbon, forming the six-membered dithiane ring. uib.no

This methodology has been shown to be effective for a variety of substrates, including those with silyl (B83357) substituents on the alkyne, which are valuable for further synthetic manipulations. acs.orgnih.gov The reaction can be catalyzed by bases such as sodium methoxide (B1231860) (NaOMe) in methanol or, under milder conditions, with basic alumina (B75360) in solvents like THF or CH₂Cl₂. acs.orgnih.gov The resulting β-carbonyl 1,3-dithianes are direct precursors to substituted this compound derivatives through the selective reduction of the ketone functionality.

Research has demonstrated that using basic alumina can be particularly advantageous, sometimes providing higher yields compared to NaOMe, especially for sensitive aldehyde substrates. acs.orgnih.gov

The table below presents findings from the synthesis of β-carbonyl silyl-1,3-dithianes using this method. acs.orgnih.gov

Substrate (Propargylic Aldehyde)Base / ConditionsProductYield (%)
(Me₃Si)C≡CCHONaOMe, MeOH/CH₂Cl₂, -10 to 0 °C2-(Trimethylsilyl)-2-(formylmethyl)-1,3-dithiane61
(Et₃Si)C≡CCHONaOMe, MeOH/CH₂Cl₂, -10 to 0 °C2-(Triethylsilyl)-2-(formylmethyl)-1,3-dithiane62
(t-BuMe₂Si)C≡CCHONaOMe, MeOH/CH₂Cl₂, -10 to 0 °C2-(tert-Butyldimethylsilyl)-2-(formylmethyl)-1,3-dithiane42
(Et₃Si)C≡CCHOBasic Al₂O₃, THF, rt, 24 h2-(Triethylsilyl)-2-(formylmethyl)-1,3-dithiane81
(t-BuMe₂Si)C≡CCHOBasic Al₂O₃, THF, rt, 24 h2-(tert-Butyldimethylsilyl)-2-(formylmethyl)-1,3-dithiane78

Data adapted from studies on the base-mediated double conjugate addition of 1,3-propanedithiol to silylated propargylic aldehydes. acs.orgnih.gov

Reactivity and Mechanistic Investigations of 1,3 Dithian 5 Ol Systems

Umpolung Reactivity of 1,3-Dithian-5-ol Anions

The concept of umpolung, or polarity inversion, is a powerful strategy in organic synthesis, allowing for the transformation of an electrophilic center into a nucleophilic one. ddugu.ac.inorganic-chemistry.org In the context of 1,3-dithiane (B146892) systems, the normally electrophilic carbonyl carbon is converted into a nucleophilic carbanion, often referred to as a masked acyl anion. ddugu.ac.inorganic-chemistry.orgdnmfaizpur.org This is achieved by deprotonation of the C2-hydrogen, which is rendered acidic by the adjacent sulfur atoms. scribd.com

The generation of 2-lithio-1,3-dithiane derivatives is typically accomplished by treating the corresponding 1,3-dithiane with a strong base, most commonly n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. organic-chemistry.orgresearchgate.net The resulting 2-lithio-1,3-dithiane is a potent nucleophile. nih.gov

The stability of the 2-lithio-1,3-dithiane anion is attributed to the ability of the adjacent sulfur atoms to stabilize the negative charge. scribd.com While d-orbital participation was historically invoked, it is now understood that the polarizability of sulfur and the longer carbon-sulfur bond length are key factors in delocalizing the negative charge. organic-chemistry.org These lithiated species are generally stable at low temperatures, typically around -20 °C in THF, for extended periods. researchgate.net However, at room temperature, they can abstract a proton from the solvent. researchgate.net

The acidity of the C2-protons in 1,3-dithianes is a critical factor. The pKa values for several 1,3-dithianes have been measured, indicating their weakly acidic nature. researchgate.net For instance, the gas-phase acidities of cis- and trans-2-tert-butyl-1,3-dithian-5-ol have been determined, providing insight into the thermodynamic stability of their corresponding anions. acs.orgnist.gov

The 2-lithio-1,3-dithian-5-ol anion, as a strong nucleophile, readily participates in addition reactions with a wide array of electrophiles. ddugu.ac.innih.gov These reactions are fundamental to the synthetic utility of 1,3-dithianes, enabling the formation of new carbon-carbon bonds. princeton.edu

The anions of 1,3-dithianes react efficiently with the carbonyl group of aldehydes and ketones. ddugu.ac.innih.gov This nucleophilic addition leads to the formation of a tetrahedral intermediate, which upon acidic workup, yields α-hydroxy carbonyl compounds. ddugu.ac.in The reaction is a cornerstone of the Corey-Seebach reaction and provides access to valuable synthetic intermediates. organic-chemistry.orgnih.gov

Table 1: Examples of Nucleophilic Addition of 2-Lithio-1,3-dithiane to Carbonyl Compounds

Dithiane Derivative Electrophile Product after Hydrolysis Yield Reference
2-Lithio-1,3-dithiane Benzaldehyde α-Hydroxy-α-phenylacetaldehyde 54% ethz.ch
2-Lithio-1,3-dithiane Acetone 1-Hydroxy-1,1-dimethylacetone 84% ethz.ch

Note: Yields can vary based on reaction conditions and specific substrates.

2-Lithio-1,3-dithiane anions are excellent nucleophiles for SN2 reactions with primary and secondary alkyl halides. ddugu.ac.in This reaction allows for the straightforward alkylation of the C2 position. The resulting 2-alkyl-1,3-dithiane can then be hydrolyzed to afford a ketone, effectively converting an alkyl halide into a carbonyl compound. ddugu.ac.in Benzenesulfonates of primary alcohols have also been shown to react smoothly with lithiated dithianes. organic-chemistry.org

Table 2: Alkylation of 2-Lithio-1,3-dithiane with Halides and Sulfonates

Dithiane Anion Electrophile Product Yield Reference
2-Lithio-1,3-dithiane n-Butyl bromide 2-Butyl-1,3-dithiane High ddugu.ac.in
2-Lithio-1,3-dithiane Benzyl (B1604629) bromide 2-Benzyl-1,3-dithiane High ddugu.ac.in
2-Lithio-1,3-dithiane n-Octyl benzenesulfonate 2-Octyl-1,3-dithiane High organic-chemistry.org

Note: "High" yield indicates a generally efficient reaction as reported in the literature, without a specific percentage provided.

The nucleophilic ring-opening of epoxides by 2-lithio-1,3-dithiane anions proceeds via an SN2 mechanism, resulting in the formation of β-hydroxy aldehydes or ketones after hydrolysis of the dithiane. ddugu.ac.in This reaction is generally regioselective, with the attack occurring at the less substituted carbon of the epoxide ring. ddugu.ac.in

Furthermore, the anions derived from 1,3-dithianes can add to the electrophilic carbon of nitriles. ddugu.ac.in The initial adduct, upon hydrolysis, yields dicarbonyl compounds. scribd.com

Table 3: Reactions of 2-Lithio-1,3-dithiane with Epoxides and Nitriles

Electrophile Product after Hydrolysis General Outcome Reference
Ethylene oxide 3-Hydroxypropanal Good yield ddugu.ac.in
Propylene oxide 3-Hydroxy-2-butanone Good regioselectivity ddugu.ac.in

Nucleophilic Additions to Various Electrophiles

Alkyl and Aryl Halides

Reactions Involving the C5-Hydroxyl Group

The hydroxyl group at the C5 position of this compound introduces another site for chemical modification. This functional group can undergo typical alcohol reactions, such as oxidation and substitution. For example, the hydroxyl groups of dithiane diols can be oxidized to form the corresponding ketones or aldehydes.

In some cases, the C5-hydroxyl group can influence the stereochemical outcome of reactions at other positions of the ring. The relative orientation of the hydroxyl group (cis or trans) can direct the approach of reagents. For instance, the gas-phase acidities of cis- and trans-2-tert-butyl-1,3-dithian-5-ol differ, highlighting the influence of stereochemistry on the molecule's properties. acs.org

Research has also explored the tosylation of the hydroxyl group in related 1,3,5-dithiazinane systems, which can lead to subsequent cyclization reactions to form oxazolidine (B1195125) derivatives. researchgate.net While this is a different heterocyclic system, it demonstrates the potential reactivity pathways for hydroxyl-substituted dithianes.

Intra- and Intermolecular Reactions Mediated by the Hydroxyl Group

The hydroxyl group in this compound and its derivatives plays a crucial role in directing both intra- and intermolecular reactions. This functionality introduces the capacity for hydrogen bonding, which can influence the molecule's reactivity and supramolecular assembly. rsc.org

In the solid state, isomeric hydroxyphenyl-1,3-dithianes demonstrate the hydroxyl group's ability to form O-H···S hydrogen bonds. rsc.orgrsc.orgresearchgate.net The formation of these bonds, in preference to O-H···O hydrogen bonds in the ortho- and meta-isomers, is a consequence of efficient molecular packing that brings the hydroxyl groups into proximity with the sulfur atoms of the dithiane ring. rsc.orgresearchgate.net However, in the para-isomer, O-H···O hydrogen bonds are observed, indicating that the relative positioning of the functional groups is a key determinant of the intermolecular interactions. rsc.org

The hydroxyl group can also participate in intramolecular reactions. For instance, tandem processes involving dithiol addition to a suitable precursor followed by an intramolecular aldol (B89426) reaction can generate cyclic systems with a high degree of functionality. researchgate.net In one example, the reaction of a propargylic ketone with propane-1,3-dithiol in the presence of a base led to the formation of a β-keto 1,3-dithiane, which then underwent an intramolecular aldol cyclization. researchgate.net

Furthermore, the hydroxyl group can influence the course of reactions at other sites in the molecule. In the synthesis of spiroketals, the presence of a 1,3-dithiane unit, which can be derived from a precursor containing a hydroxyl group, has been shown to have a significant effect on the cyclization process, leading to the desired product in high yield. researchgate.net

Selective Transformations of the Hydroxyl Moiety

The hydroxyl group of this compound and its derivatives can undergo a variety of selective transformations, allowing for the introduction of other functional groups and the construction of more complex molecules.

One common transformation is oxidation of the hydroxyl group to the corresponding carbonyl compound. smolecule.com For example, 2-methyl-1,3-dithian-5-ol (B12071759) can be oxidized to form the corresponding ketone. smolecule.com Reagents such as Dess-Martin periodinane (DMP) are effective for this purpose. mdpi.comdiva-portal.org

The hydroxyl group can also be protected to prevent it from interfering with subsequent reactions. Silylation is a common protection strategy, although attempts to silylate a β-hydroxy dithiane derivative were reported to be unsuccessful in one study. uib.no Benzyl ethers are another common protecting group for hydroxyl functions. uib.no

Furthermore, the hydroxyl group can be activated and displaced in nucleophilic substitution reactions. The Mitsunobu reaction, for instance, allows for the inversion of stereochemistry at the carbon bearing the hydroxyl group or for the introduction of various nucleophiles. mdpi.com This reaction has been employed in the synthesis of complex natural products where a 1,3-dithiane moiety is present. mdpi.com

Alkylation of the hydroxyl group is also possible. For example, treatment of a β-hydroxy dithiane with a base and an alkyl halide can lead to the corresponding ether, although in some cases, this reaction may proceed in low yield. uib.no

Stereoelectronic Effects and Conformational Analysis in this compound

Influence of the Hydroxyl Group on Ring Conformation and Reactivity

The 1,3-dithiane ring typically adopts a chair conformation, similar to cyclohexane. researchgate.net However, the presence of the two sulfur atoms introduces distinct electronic and steric features. The longer carbon-sulfur bonds compared to carbon-carbon bonds, and the different electronic nature of sulfur, influence the ring's geometry and flexibility. wikipedia.org

The introduction of a hydroxyl group at the 5-position further influences the conformational preferences of the 1,3-dithiane ring. The orientation of the hydroxyl group, whether axial or equatorial, can affect the stability of the chair conformation and can be influenced by intramolecular hydrogen bonding with the sulfur atoms. The presence of a hydroxyl group can also impact the reactivity of the dithiane ring system. For example, in the gas phase, the acidity of cis- and trans-2-tert-butyl-1,3-dithian-5-ol has been studied, demonstrating the influence of the hydroxyl group's orientation on the molecule's properties. acs.orgacs.org

Diastereoselectivity in Hydride Reductions of Related Ketones

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, and the stereochemical outcome of this reaction is often crucial. In the case of cyclic ketones, the approach of the hydride reagent can occur from either the axial or equatorial face, leading to the formation of diastereomeric alcohols.

Studies on the gas-phase hydride reduction of 2-tert-butyl-1,3-dithian-5-one have shown a strong preference for equatorial attack of the hydride reagent, resulting in the formation of the axial alcohol. acs.orgacs.org This is in contrast to the reduction of 2-tert-butyl-1,3-dioxan-5-one, where axial attack is favored in solution but equatorial attack is preferred in the gas phase. acs.orgacs.org The preference for equatorial reduction in 2-tert-butyl-1,3-dithian-5-one is consistent with results obtained in the condensed phase and is attributed to a combination of steric, torsional, and electrostatic effects. acs.orgacs.org

The diastereoselectivity of these reductions can be rationalized by considering the transition state geometries. The approach of the nucleophilic hydride reagent is influenced by steric hindrance from substituents on the ring and by electrostatic interactions with the heteroatoms. acs.org In the case of 1,3-dithian-5-one (B3055365) derivatives, the larger size of the sulfur atoms compared to oxygen atoms, and their different electronic properties, play a key role in directing the stereochemical course of the reduction. wikipedia.org

The following table summarizes the diastereoselectivity observed in the gas-phase hydride reduction of several cyclic ketones.

Ketone% Axial Reduction
4-tert-butylcyclohexanone99 ± 3%
2-methylcyclohexanone68 ± 5%
3,3,5-trimethylcyclohexanone9 ± 3%
2-tert-butyl-1,3-dioxan-5-one33 ± 4%
2-tert-butyl-1,3-dithian-5-one16 ± 4%

Data from DePuy, C. H., et al. (1999). Diastereoselectivity in Gas-Phase Hydride Reduction Reactions of Ketones. Journal of the American Chemical Society, 121(29), 6832-6838. acs.orgacs.org

Oxidative Transformations of this compound and its Sulfoxides

Chemoselective and Stereoselective Oxidation of Sulfur Atoms

The sulfur atoms in this compound and its derivatives can be selectively oxidized to form sulfoxides and sulfones. This transformation is of significant interest as it can introduce new stereocenters and modify the electronic properties of the dithiane ring, providing access to valuable chiral building blocks.

The oxidation of 1,3-dithianes can be achieved using a variety of oxidizing agents, including meta-chloroperbenzoic acid (m-CPBA), sodium periodate (B1199274) (NaIO₄), and ozone (O₃). rsc.org The stereochemical outcome of the oxidation is highly dependent on the oxidant used and the substitution pattern of the dithiane ring. rsc.org

For the parent 1,3-dithiane, oxidation generally favors the formation of the trans-1,3-dithiane 1,3-dioxide over the meso-isomer. rsc.org This preference is attributed to the greater thermodynamic stability of the trans-dioxide. rsc.org However, in the case of 5,5-disubstituted 1,3-dithianes, oxidation with many common reagents leads to a preponderance of the cis-dioxide. rsc.org Interestingly, the use of ozone, a small electrophilic oxidant, provides the highest ratio of the desired trans-dioxide for these substituted systems. rsc.org

The stereoselectivity of these oxidations can be rationalized by considering both kinetic and thermodynamic factors. The approach of the oxidant can be influenced by steric hindrance, leading to product development control. Alternatively, if the reaction is reversible or allows for equilibration of the product, the thermodynamically more stable isomer will predominate.

Enantioselective oxidation of 1,3-dithianes has also been achieved using chiral catalysts. The Kagan protocol, which employs a titanium catalyst in the presence of a chiral diethyl tartrate (DET), has been used for the asymmetric oxidation of 1,3-dithiane-2-carboxylates, affording monoxides and trans-bis-sulfoxides with high enantioselectivity. researchgate.net Enzyme-mediated oxidations, for example using cyclohexanone (B45756) monooxygenase, have also been shown to provide enantiomerically pure (R)-1,3-dithiane-1-oxide. researchgate.net

The following table summarizes the results of the oxidation of 5,5-dimethyl-1,3-dithiane with various oxidants.

OxidantRatio of trans:cis Dioxides
m-CPBA1:4
NaIO₄1:3
O₃1:1.5

Data from Aggarwal, V. K., et al. (1996). Studies on the Oxidation of 1,3-Dithiane and 5,5-Disubstituted Analogues Including X-Ray Crystal Structure, Equilibration Studies and pKa Measurements. J. Chem. Soc., Perkin Trans. 1, 2373-2381. rsc.org

Gas-Phase Reactivity and Fragmentation Pathways

The behavior of this compound under mass spectrometry conditions, particularly through electron ionization (EI), reveals characteristic fragmentation pathways that provide structural information. The molecular ion (M⁺•) is formed by the removal of an electron, often from one of the non-bonding lone pairs on a sulfur atom. ruc.dk This initial ion is energetically unstable and undergoes subsequent fragmentation. chemguide.co.uk

For cyclic thioacetals like this compound, fragmentation is often initiated by cleavage of the bonds alpha to the sulfur atoms due to the ability of sulfur to stabilize an adjacent radical or cationic center. Common fragmentation pathways include:

Ring Cleavage: The molecular ion can undergo cleavage of the C-S bonds, leading to the formation of various sulfur-containing radical cations. A characteristic fragmentation for 1,3-dithianes involves the loss of a thioformaldehyde (B1214467) (CH₂S) molecule.

Loss of Side Chains and Functional Groups: The hydroxyl group at the C5 position can be eliminated as a water molecule (H₂O), particularly in rearrangement processes, leading to a fragment ion at M-18.

Retro-Diels-Alder (RDA) type reactions: Cleavage of two bonds in the ring can lead to the expulsion of a stable neutral molecule. For the 1,3-dithiane ring, this can result in complex rearrangements and fragmentation patterns.

The fragmentation of the deprotonated molecule, [M-H]⁻, has also been studied, providing insights into the gas-phase acidity of the compound. For the related cis- and trans-2-tert-butyl-1,3-dithian-5-ol, the gas-phase acidities have been measured, indicating that the hydroxyl proton is the most acidic site. purdue.edu Collision-induced dissociation (CID) of the deprotonated ion would likely involve the loss of small neutral molecules such as H₂S or CH₂S following ring opening. cdnsciencepub.com

Table 2: Predicted Major Fragment Ions for this compound in Electron Ionization Mass Spectrometry Based on fragmentation principles and data from analogous compounds.

m/z Value Proposed Identity/Origin Fragmentation Pathway
150 [C₄H₁₀O₁S₂]⁺• Molecular Ion (M⁺•)
132 [M - H₂O]⁺• Loss of water from the hydroxyl group
117 [M - SH]⁺ Loss of a sulfhydryl radical
104 [C₃H₄S₂]⁺• Loss of CH₂O and H₂ from the ring
88 [C₂H₄S₂]⁺• Ion from ring cleavage
75 [CH₅S₂]⁺ Fragment containing both sulfur atoms
47 [CH₃S]⁺ Thiolanium ion

Applications of 1,3 Dithian 5 Ol in Advanced Organic Synthesis

Asymmetric Carbon-Carbon Bond Formation Utilizing 1,3-Dithian-5-ol Derivatives

Derivatives of 1,3-dithiane (B146892) containing hydroxyl groups are instrumental in asymmetric carbon-carbon bond formation. The hydroxyl group can act as a stereochemical director or a handle for attaching chiral auxiliaries, enabling the synthesis of complex molecules with high levels of stereocontrol.

Hydroxylated 1,3-dithiane derivatives are valuable precursors for chiral building blocks, which are essential components in the synthesis of pharmaceuticals and natural products. sigmaaldrich.comresearchgate.net A key strategy involves the stereocontrolled reaction of a dithiane aldehyde with a nucleophile to generate a new stereocenter.

A prominent example is found in the total synthesis of the antitumor antibiotic basidalin. acs.org The synthesis commenced with the reaction of 1,3-dithiane-2-carbaldehyde and 4-bromo-2-triisopropylsilyloxyfuran. This vinylogous aldol (B89426) condensation, promoted by a Lewis acid, proceeds with high stereoselectivity to form a pivotal hydroxylated dithiane intermediate. acs.org The reaction diastereoselectively generates a syn-aldol adduct, which serves as a chiral building block for the subsequent steps. acs.org

Table 1: Stereodirected Vinylogous Aldol Condensation for Chiral Building Block Synthesis acs.org

Reactant 1Reactant 2Lewis AcidSolventTemp.ProductIsomer Ratio (syn:anti)Yield
4-Bromo-2-triisopropylsilyloxyfuran1,3-Dithiane-2-carbaldehydeBF₃·OEt₂CH₂Cl₂-78 °C5-((1,3-Dithian-2-yl)(hydroxy)methyl)-4-bromofuran-2(5H)-one10:1100%

This approach highlights how the dithiane moiety can be incorporated into a molecule to create a stable, hydroxyl-functionalized chiral intermediate with well-defined stereochemistry, ready for further elaboration. acs.org

Achieving stereocontrol between distant stereocenters is a significant challenge in the synthesis of acyclic molecules like polyketides. acs.orgnih.govchemrxiv.org Chiral dithiane derivatives, particularly those bearing a hydroxyl group, have emerged as effective tools for exerting stereochemical influence over remote positions.

In the synthesis of the macrocyclic lactone lasiodiplodin, a chiral building block derived from a dithiane was employed. uwindsor.ca The key intermediate, (S)-2-(3-hydroxypropyl)-1,3-dithiane, was prepared via the microbial reduction of the corresponding ketone. uwindsor.ca This chiral alcohol was then doubly deprotonated and alkylated. The resident stereocenter in the dithiane-containing fragment effectively guided the stereochemical outcome of subsequent transformations in the synthesis of the complex natural product. uwindsor.ca

Another example is seen in the synthetic development toward desepoxy-tedanolide C. The eastern fragment of the molecule was synthesized starting from 1,3-dithiane, which was converted into a hydroxylated intermediate via a vinylogous Mukaiyama aldol reaction. acs.org This fragment, containing the dithiane ring and a secondary alcohol, demonstrates the role of these structures as key intermediates in assembling complex polyketide chains where remote stereochemical relationships must be precisely established. acs.orgresearchgate.net

Construction of Chiral Building Blocks with Defined Stereochemistry

Role as a Chiral Auxiliary or Ligand in Catalysis

Beyond being incorporated into the final target, 1,3-dithiane derivatives can function as transient chiral controllers. They can be employed as chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective reaction before being removed, or as chiral ligands that coordinate to a metal catalyst to create a chiral environment for a reaction. nih.gov

The sulfur atoms in the 1,3-dithiane ring are prochiral centers that can be selectively oxidized to create chiral sulfoxides. These chiral 1,3-dithiane 1-oxides are valuable as chiral auxiliaries. rsc.orgresearchgate.net A method for their enantioselective preparation involves the asymmetric oxidation of a 1,3-dithiane that bears a removable chiral auxiliary on the C2 carbon. Using a Sharpless-type reagent, the oxidation proceeds with high diastereoselectivity. Subsequent removal of the original auxiliary yields the enantiomerically enriched 1,3-dithiane 1-oxide. rsc.orgresearchgate.net

Additionally, the nitrogen analogues of sulfoxides, sulfimides, have been developed. A direct catalytic asymmetric sulfimidation of 1,3-dithianes using a copper(I) triflate catalyst and a chiral bis(oxazoline) ligand produces chiral monosulfimides. These chiral sulfimides are envisioned as a novel class of chiral auxiliaries for asymmetric synthesis.

Table 2: Asymmetric Sulfimidation of 2-Phenyl-1,3-dithiane

CatalystLigandSolventYield (%)Enantiomeric Excess (ee, %)
CuOTfChiral bis(oxazoline) 4aToluene6740
CuOTfChiral bis(oxazoline) 4bToluene7534
CuOTfChiral bis(oxazoline) 4cToluene6936

These studies demonstrate the conversion of achiral dithianes into valuable chiral reagents through catalytic asymmetric transformations.

Chiral dithiane derivatives, particularly the sulfoxides and sulfimides, can serve as chiral acyl anion equivalents in enantioselective carbon-carbon bond-forming reactions. For example, the lithium anion of a chiral 1,3-dithiane trans-dioxide has been shown to undergo selective addition to aromatic aldehydes. The inherent chirality of the dithiane derivative directs the facial attack of the nucleophile on the aldehyde, leading to the formation of one enantiomer of the product in excess. This application showcases the utility of these reagents in transferring stereochemical information during a key bond-forming step. While the development of ligands derived directly from this compound for general catalysis is an emerging area, the principles established with related chiral dithianes provide a strong foundation for their future application in enantioselective catalysis. nih.govchinesechemsoc.org

Development of this compound Derived Chiral Reagents

Strategic Intermediates in the Total Synthesis of Complex Organic Molecules

The 1,3-dithiane unit is a powerful linchpin in multistep total synthesis, enabling the connection of complex fragments and the introduction of key functionalities. organic-chemistry.orgresearchgate.net Hydroxylated dithianes are particularly strategic as they combine the umpolung reactivity of the dithiane with the synthetic versatility of an alcohol.

A review of the role of 1,3-dithianes in natural product synthesis highlights numerous examples where they serve as critical intermediates. uwindsor.ca

Roflamycoin: In the synthesis of this polyene macrolide antibiotic, a distannyl dithiane was reacted with an epoxide to create an anti-diol fragment, demonstrating the dithiane's role in building complex stereochemical arrays. uwindsor.ca

Attenol A and B: The synthesis of these cytotoxic bicyclic ethers involved the double alkylation of 1,3-dithiane with an epoxide and an alkyl halide. The resulting hydroxylated dithiane intermediate was a central precursor to the target molecules. uwindsor.ca

Basidalin: As previously mentioned, the total synthesis of this antibiotic relied on a hydroxylated dithiane intermediate formed via a stereodirected aldol reaction. The dithiane was carried through several steps before being removed in the final stage to unveil a key aldehyde functionality. acs.org

These examples underscore the strategic importance of dithiane intermediates in convergent synthetic plans. They provide a robust and reliable method for constructing key carbon-carbon bonds and installing functionality, often with a high degree of stereocontrol imparted by groups such as a hydroxyl moiety on the dithiane backbone. uwindsor.ca

Synthetic Strategies for Natural Product Scaffolds Incorporating this compound

The 1,3-dithiane core is a cornerstone in the synthesis of numerous natural products, where it serves as a linchpin for constructing complex carbon skeletons through carbon-carbon bond formation. asianpubs.orgresearchgate.netresearchgate.net The fundamental strategy often involves the deprotonation of the C2 position to create a potent nucleophile, an application of the Corey-Seebach reaction. nih.gov This lithiated dithiane can then react with various electrophiles, such as alkyl halides or epoxides, to assemble key fragments of a larger molecule. nih.govuwindsor.ca While direct applications of this compound are specific, the extensive use of functionalized 1,3-dithianes in total synthesis highlights the potential of this scaffold. The hydroxyl group at the C5 position offers a secondary reactive site that can be used to build in additional complexity or to influence the stereochemical outcome of reactions.

Several total syntheses have relied on the strategic implementation of a 1,3-dithiane unit to achieve their targets. For instance, in the synthesis of the annonaceous acetogenin (B2873293) Mucocin, a bis(thioacetal) was used to introduce a key fragment via a hetero-Michael addition. uwindsor.ca Similarly, intermediates containing the 1,3-dithiane moiety have been pivotal in the synthetic routes toward complex molecules like ciguatoxin and aculeatin (B14080756) A. uwindsor.ca In these syntheses, the dithiane group functions as a stable surrogate for a carbonyl group, allowing for transformations on other parts of the molecule before being unmasked in a later step. uwindsor.ca

Natural ProductRole of Dithiane ScaffoldKey Reaction TypeReference
MucocinFormation of a key intermediate via hetero-Michael addition of a bis(thioacetal).Michael Addition uwindsor.ca
Ciguatoxin 1BProtection of a ketone moiety at C(7) to allow for subsequent reactions, including formation of an acetylene (B1199291) derivative.Carbonyl Protection uwindsor.ca
(±)-Aculeatin AUsed as a 1,3-dithiane ester which, after transformations into a 1,3-diol, is hydrolyzed to reveal the final product.Acyl Anion Equivalent uwindsor.ca
Cholanic Acid DerivativesCorey-Seebach reaction used to introduce a side chain onto a steroid nucleus.Corey-Seebach Reaction nih.gov

Precursors for Oxygen-Containing Heterocycles

Functionalized 1,3-dithianes, such as β-keto 1,3-dithianes which are structurally analogous to derivatives of this compound, serve as masked 1,3-dicarbonyl systems. organic-chemistry.orgresearchgate.net This property makes them valuable precursors for the synthesis of a variety of oxygen-containing heterocycles. organic-chemistry.orgresearchgate.net The general strategy involves the unmasking of the dithiane to reveal a carbonyl group, which can then participate in an intramolecular cyclization with a suitably positioned nucleophile.

The synthesis of coumarin-fused heterocycles provides an example of this approach. In one route, a Vilsmeier–Haack product derived from a hydroxycoumarin is cyclized by reaction with 1,4-dithiane-2,5-diol (B140307) to produce a thieno[3,2-c] scribd.combenzopyran-4-one system. mdpi.com The inherent functionality of this compound allows for the generation of an enolate or related nucleophile from the hydroxyl group (or a derivative thereof), which can react with the carbonyl group liberated from the dithiane hydrolysis, leading to the formation of furan, pyran, or other oxygen-containing rings. This approach is particularly powerful as it allows for the construction of the heterocyclic ring late in the synthetic sequence. organic-chemistry.org

Construction of Polyfunctionalized Systems

The this compound scaffold is a valuable starting point for the synthesis of polyfunctionalized molecules due to its multiple, orthogonally reactive sites. The three key points of reactivity are:

The C2 Position: The protons at the C2 position are acidic and can be removed by a strong base like n-butyllithium to generate a nucleophilic anion for C-C bond formation. scribd.com

The C5 Hydroxyl Group: This alcohol functionality can undergo typical reactions such as oxidation, etherification, or esterification. It can also be used to direct stereoselective reactions.

The Dithiane Ring: This masked carbonyl can be hydrolyzed under specific oxidative or acidic conditions to reveal a ketone.

A synthetic sequence can exploit these different reactivities in a controlled manner. For example, the hydroxyl group at C5 can first be protected (e.g., as a benzyl (B1604629) ether). uib.no Subsequently, the C2 position can be deprotonated and reacted with an electrophile to build a carbon chain. uib.no Finally, deprotection of the dithiane ring reveals a ketone, and deprotection of the C5 hydroxyl group yields a polyfunctionalized product, such as a δ-hydroxy ketone. This step-wise approach enables the precise and controlled construction of molecules with multiple functional groups.

Protecting Group Strategies and Deprotection Methodologies for 1,3-Dithianes in Context of this compound

The 1,3-dithiane group is widely recognized as a robust protecting group for carbonyl compounds, stable to both acidic and basic conditions under which many other protecting groups would be cleaved. asianpubs.orgresearchgate.netuwindsor.ca In the specific context of this compound, the interplay between the dithiane ring and the hydroxyl group necessitates careful strategic planning.

When using the dithiane as an acyl anion equivalent, which requires a strong base for deprotonation, the free hydroxyl group at C5 is incompatible and must be protected beforehand. uib.no Common protecting groups for alcohols, such as silyl (B83357) ethers or benzyl ethers, can be employed. For instance, benzylation of the hydroxyl group has been successfully used prior to hydrolysis of the dithiane to prevent unwanted side reactions. uib.no This protection strategy ensures that the desired transformations at the C2 position or the eventual deprotection of the dithiane ring can proceed without interference from the C5-hydroxyl.

The deprotection of the 1,3-dithiane ring to regenerate the parent carbonyl has historically been a challenge, often requiring harsh or toxic reagents like mercury(II) salts. asianpubs.org Consequently, a wide array of milder and more chemoselective methods have been developed. uwindsor.caorganic-chemistry.org The choice of deprotection agent is critical, especially in complex molecules with sensitive functional groups. Modern methods often utilize oxidative cleavage under neutral or near-neutral conditions. For example, a system of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in a micellar system provides an environmentally friendly and efficient method for deprotection that tolerates numerous other protecting groups like Boc, Cbz, and benzyl ethers. organic-chemistry.org Other effective reagents include o-iodoxybenzoic acid (IBX) and N-halosuccinimides. organic-chemistry.orgarkat-usa.org

The table below summarizes various modern methodologies for the deprotection of 1,3-dithianes.

Reagent(s)ConditionsKey FeaturesReference
o-Iodoxybenzoic acid (IBX), β-cyclodextrinWater, Room TemperatureMild, neutral conditions, efficient for a wide range of substrates. organic-chemistry.org
H₂O₂, Iodine (cat.), SDSWater, Room TemperatureGreen, neutral conditions, tolerates phenol (B47542) and amino protecting groups without overoxidation. organic-chemistry.org
Silicasulfuric acid, NaNO₃Solvent-free or CH₂Cl₂Mild, efficient, and chemoselective method. organic-chemistry.org
Polyphosphoric acid (PPA), Acetic acid20-45 °CSimple, convenient method using inexpensive reagents. asianpubs.org
Selectfluor™CH₃CN/H₂OEfficient for cleavage of dithianes, PMP, and THP groups. organic-chemistry.org
Sodium periodate (B1199274) (NaIO₄)THF/H₂OOxidative cleavage, effective for dithiane-based protecting groups. beilstein-journals.org
Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS]Solid state, Room TemperatureFast, high-yielding, and solvent-free oxidative deprotection. arkat-usa.org

Spectroscopic and Computational Investigations of 1,3 Dithian 5 Ol Systems

Spectroscopic Characterization for Structural and Stereochemical Elucidation

Spectroscopic techniques are indispensable tools for the detailed structural and stereochemical analysis of 1,3-dithian-5-ol systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure of molecules in solution. nih.gov For cyclic systems like this compound, NMR is particularly useful for analyzing conformational preferences. nih.gov The key to using NMR for this purpose lies in identifying the different chemical environments of the carbon and hydrogen atoms within the molecule. savemyexams.com

In the case of 1,3-dithianes, the six-membered ring can adopt various conformations, with the chair form being the most common. The orientation of substituents on the ring, such as the hydroxyl group at the 5-position in this compound, can be determined by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data. mdpi.com For instance, the magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, which in turn is defined by the ring's conformation. researchgate.net

Studies on related 5-substituted 1,3-dioxanes have shown that the conformational energies of substituents can be determined from experimental and theoretical vicinal coupling constants. researchgate.net This approach can be extended to this compound to establish the equilibrium between axial and equatorial conformers of the hydroxyl group. The presence of symmetry in the molecule can simplify the NMR spectrum; for example, if the molecule has a plane of symmetry, the number of distinct peaks in the ¹³C NMR spectrum will be reduced. savemyexams.com

Table 1: Predicted ¹³C NMR Chemical Environments for this compound

Carbon AtomPositionPredicted Chemical Environment
C2Between two sulfur atomsUnique
C4, C6Adjacent to sulfur atomsEquivalent (if symmetrical)
C5Bearing the hydroxyl groupUnique

This table is a predictive guide based on general principles of NMR spectroscopy and molecular symmetry.

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+•). chemguide.co.uk This molecular ion is often unstable and breaks down into smaller, charged fragments. chemguide.co.uk

The fragmentation pathways are influenced by the structure of the molecule, including the presence of heteroatoms and functional groups. For 1,3-dithiane (B146892) systems, fragmentation often involves the cleavage of carbon-sulfur bonds. The presence of a hydroxyl group at the 5-position can also direct fragmentation, for example, through the loss of a water molecule.

While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles suggest that characteristic fragments would arise from the rupture of the dithiane ring. aip.org Analysis of the mass-to-charge ratios (m/z) of these fragments allows for the elucidation of the original structure. For instance, the fragmentation of related 1,3-dithiolane (B1216140) compounds has been studied, providing insights into the behavior of sulfur-containing heterocyclic rings under mass spectrometric conditions. aip.org

Studies on related compounds like 1,3-dithiane-1-oxide have utilized IR spectroscopy to investigate conformational equilibria in solution. nih.gov The positions and intensities of certain bands can differ between conformers, allowing for their relative populations to be determined. nih.gov For example, the S=O stretching frequency in 1,3-dithiane-1-oxide was used to distinguish between axial and equatorial conformers. nih.gov A similar approach could be applied to this compound, focusing on vibrations sensitive to the orientation of the hydroxyl group.

Electronic spectroscopy, such as ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. nih.gov Saturated heterocyclic systems like this compound are generally expected to have weak absorptions in the UV region, corresponding to n → σ* transitions of the non-bonding electrons on the sulfur and oxygen atoms. More complex electronic transitions can be studied using advanced techniques like two-dimensional vibrational-electronic (2DVE) and electronic-vibrational (2DEV) spectroscopy, which can probe the coupling between vibrational and electronic states. royalsocietypublishing.org

Table 2: Expected Vibrational Modes for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
O-H stretch3200-3600
C-H stretch2850-3000
C-O stretch1000-1300
C-S stretch600-800

This table provides general ranges for characteristic vibrational frequencies.

Mass Spectrometry for Fragmentation Pathways and Identification

Quantum Chemical Calculations

Quantum chemical calculations have become an essential complement to experimental studies, providing a deeper understanding of molecular properties and behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. mdpi.com It is widely employed to study reaction mechanisms, predict the geometries of transition states, and calculate activation energies. researchgate.net For reactions involving 1,3-dithiane derivatives, DFT can be used to model the interaction with various reagents and elucidate the preferred reaction pathways.

For instance, DFT calculations have been used to study the mechanism of palladium-catalyzed cross-coupling reactions of 2-aryl-1,3-dithianes. brynmawr.edu Such studies can help in understanding the role of the catalyst and the factors that control the reaction's outcome. In the context of this compound, DFT could be used to investigate the mechanisms of its synthesis or subsequent reactions, such as oxidation or substitution. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed, offering insights into its feasibility and selectivity. nih.gov

Computational methods, particularly quantum chemical calculations, are powerful tools for exploring the conformational space of a molecule and mapping its potential energy surface. iupac.orgifes.edu.br For this compound, these methods can be used to determine the relative energies of different conformations, such as the chair, boat, and twist-boat forms, and to identify the most stable conformers.

Conformational analysis of related cyclic systems, like 1,3-dioxanes and other seven-membered rings, has been successfully performed using quantum mechanics. researchgate.netresearchgate.net These studies often reveal the subtle interplay of steric and electronic effects that govern conformational preferences. For this compound, a key aspect of the conformational analysis would be to determine the energy difference between the conformer with an axial hydroxyl group and the one with an equatorial hydroxyl group. This energy difference, often referred to as the A-value, provides a quantitative measure of the conformational preference.

Ab initio calculations on 1,3-dithiane-1-oxide have shown good agreement with experimental results regarding the energy differences between conformers. nih.gov Similar calculations for this compound would involve optimizing the geometry of various possible conformations and calculating their energies to construct a detailed energy landscape. ifes.edu.br This landscape would reveal the lowest energy conformers and the energy barriers for interconversion between them.

Prediction of Stereoselectivity and Reactivity Trends

Computational and theoretical studies have become instrumental in predicting and rationalizing the stereoselectivity and reactivity observed in reactions involving this compound and its derivatives. These investigations provide insights into the intrinsic properties of the molecules, helping to understand the factors that govern reaction outcomes.

Stereoselectivity in Reduction Reactions

The reduction of cyclic ketones, including derivatives of 1,3-dithiane, has been a subject of both experimental and computational investigation to understand the factors controlling diastereoselectivity. Gas-phase studies on the hydride reduction of 2-tert-butyl-1,3-dithian-5-one have been particularly revealing. acs.org

In these studies, the intrinsic diastereoselectivity was examined using techniques like the flowing afterglow−triple quadrupole method. acs.org For 2-tert-butyl-1,3-dithian-5-one, a strong preference for equatorial attack of the hydride reducing agent was observed, leading to a higher yield of the corresponding axial alcohol. acs.org This is in contrast to its oxygen-containing analog, 2-tert-butyl-1,3-dioxan-5-one, where gas-phase reduction favors equatorial approach, but solution-phase reduction results in almost exclusive axial reduction. acs.org

The observed preference for equatorial reduction in the gas phase for the dithiane derivative aligns with condensed-phase experimental results. acs.org This consistency suggests that the stereochemical outcome is largely governed by the intrinsic properties of the molecule rather than solvent effects. acs.org The preference for equatorial attack in 2-tert-butyl-1,3-dithian-5-one is attributed to a combination of steric, torsional, and electrostatic effects. acs.org The larger size of the sulfur atoms compared to oxygen atoms in the dioxane analog likely plays a significant role in dictating the preferred trajectory of the incoming nucleophile.

Table 1: Gas-Phase Hydride Reduction Diastereoselectivity of Cyclic Ketones

Compound% Axial ReductionPredominant Attack
4-tert-butylcyclohexanone99 ± 3%Axial
2-methylcyclohexanone68 ± 5%Axial
3,3,5-trimethylcyclohexanone9 ± 3%Equatorial
norcamphor-Axial (exo)
2-tert-butyl-1,3-dioxan-5-one33 ± 4%Equatorial
2-tert-butyl-1,3-dithian-5-one16 ± 4%Equatorial
Data sourced from gas-phase experiments using the flowing afterglow−triple quadrupole technique. acs.org

Computational Modeling of Reactivity

Modern computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the reactivity and stability of complex molecules, including those derived from 1,3-dithiane. For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to analyze the electronic behavior of peptoids synthesized using 1,4-dithiane-2,5-diol (B140307), a related dithiane system. mdpi.com

These studies involve the calculation of various molecular properties to predict reactivity trends:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.com

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and the electrophilicity index, derived from FMO energies, provide quantitative measures of a molecule's stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps in predicting sites of chemical reactions. mdpi.com

Natural Bond Order (NBO) Analysis: This analysis investigates charge distribution and electronic transitions within the molecule. mdpi.com

In a study on peptoids derived from 1,4-dithiane-2,5-diol, DFT results indicated that a compound with extended conjugation exhibited higher reactivity compared to its analogs. mdpi.com Such computational analyses provide a framework for designing new molecules with desired reactivity and for understanding the outcomes of complex reactions.

Table 2: Calculated Molecular Properties for Peptoids Derived from 1,4-Dithiane-2,5-diol

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
5a -6.54-1.235.31
5b -6.65-1.545.11
5c -6.32-1.874.45
5d -6.63-1.455.18
Calculations performed at the B3LYP/6-311G(d,p) level of theory. mdpi.com

The application of machine learning techniques is also emerging as a powerful approach for quantitatively predicting the stereoselectivity of chemical reactions. nih.govarxiv.org These methods utilize datasets from real stereoselective reactions to build predictive models, moving beyond qualitative descriptions based on steric and electronic effects. nih.gov While not yet specifically applied to this compound systems in the reviewed literature, these advanced computational tools hold significant promise for future predictions of stereoselectivity and reactivity in this and other complex chemical systems.

Q & A

Basic: What are the most reliable synthetic routes for 1,3-dithian-5-ol, and how can reaction conditions be optimized?

Methodological Answer:
this compound is typically synthesized via thiol-ene coupling or cyclization reactions. A robust approach involves using thioglycolic acid derivatives under controlled acidic or basic conditions. For optimization:

  • Temperature Control : Reactions performed at 0–5°C minimize side-product formation .
  • Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) enhance cyclization efficiency .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity. Validate yields via ¹H NMR and mass spectrometry .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structure via characteristic shifts:
    • Thiolane ring protons (δ 3.1–3.5 ppm) and hydroxyl proton (δ 1.8–2.2 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Resolve disorder in the dithiolane ring by iterative least-squares modeling .

Intermediate: How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min to determine decomposition thresholds (e.g., >150°C) .
  • Solubility Profiling : Use UV-Vis spectroscopy in solvents like DMSO, THF, and water. Note: Hydroxyl group polarity limits solubility in non-polar media.
  • pH Sensitivity : Conduct stability assays across pH 2–12; monitor degradation via HPLC .

Intermediate: What methodologies are employed to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Assays : Use agar diffusion (Kirby-Bauer) against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and measure inhibition zones .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) at concentrations 1–100 µM. Normalize viability against untreated controls .

Advanced: How can contradictions in spectral or crystallographic data for this compound be systematically resolved?

Methodological Answer:

  • Empirical Refutation : Apply intelligent data analysis (IDA) to cross-validate NMR/X-ray data. Flag outliers via statistical clustering (e.g., PCA) and re-examine sample purity .
  • Dynamic Crystallography : For disordered structures, collect data at multiple temperatures (100–300 K) to model thermal motion accurately .

Advanced: What computational strategies predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model transition states for ring-opening reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. THF) on reaction kinetics using GROMACS .

Advanced: How can researchers design this compound metal complexes for catalytic applications?

Methodological Answer:

  • Coordination Studies : React this compound with transition metals (e.g., Cu²⁺, Ni²⁺) in ethanol/water. Characterize complexes via FT-IR (S–M stretching at 450–500 cm⁻¹) and cyclic voltammetry .
  • Catalytic Screening : Test complexes in oxidation reactions (e.g., alcohol to ketone). Monitor turnover frequency (TOF) via GC-MS .

Advanced: What strategies optimize synthetic routes for this compound derivatives with enhanced stereochemical control?

Methodological Answer:

  • Chiral Auxiliaries : Introduce menthol or binaphthol groups during synthesis. Analyze enantiomeric excess (ee) via chiral HPLC .
  • Asymmetric Catalysis : Employ Ru-BINAP catalysts for thiol-ene click reactions. Validate stereochemistry via NOESY NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.